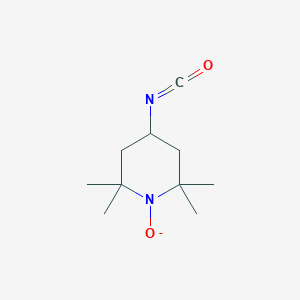

4-Isocyanato-TEMPO

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Isocyanato-TEMPO is a spin labeling reagent used to label the 2’-position in RNA . It has been used to study HIV-1 transactivation response RNA and hammerhead ribosome dynamics by electron paramagnetic resonance (EPR) spectroscopy .

Synthesis Analysis

4-Isocyanato-TEMPO can be prepared from 4-amino-TEMPO . It easily reacts with selected amines yielding urea derivatives . This spin-labeling protocol has been applied primarily to RNA, but is also applicable to DNA .Molecular Structure Analysis

The molecular formula of 4-Isocyanato-TEMPO is C10H17N2O2 . The molecular weight is 197.25 .Chemical Reactions Analysis

4-Isocyanato-TEMPO is used for postsynthetic modification of site-specifically 2’-amino-modified nucleic acids . It has been used in the synthesis of novel TEMPO stable free (poly)radical derivatives .Physical And Chemical Properties Analysis

4-Isocyanato-TEMPO is a crystalline solid . It is soluble in DMF, DMSO, Ethanol, and PBS (pH 7.2) .Scientific Research Applications

Nucleic Acid Research : A notable application is in the field of nucleic acid research. 4-Isocyanato-TEMPO has been used for the site-specific incorporation of nitroxide spin-labels into nucleic acids, particularly RNA, aiding in the investigation of nucleic acid structure and dynamics using electron paramagnetic resonance (EPR) spectroscopy. This methodology enables the measurement of distances, solvent accessibilities, and conformational dynamics in nucleic acids (Edwards & Sigurdsson, 2007).

Spin Labeling in RNA Research : Another significant application is in the field of RNA research. 4-Isocyanato-TEMPO is used in postsynthetic labeling of 2'-amino groups in RNA. This approach has been fundamental in elucidating the structure and dynamics of nucleic acids through EPR spectroscopy. It offers a quantitative and selective modification method, although there are some limitations related to the spin-labeling protocol and the flexibility of the spin label itself (Saha, Jagtap, & Sigurdsson, 2015).

Anti-Angiogenic Properties : 4-Isocyanato-TEMPO has shown potential in anti-angiogenesis therapies. It inhibits angiogenesis by suppressing VEGFR2 and Tie2 phosphorylation, affecting the viability of neoplastic and endothelial cells, which suggests its potential use in cancer research (Liu et al., 2016).

Fluorescent Probing : It has applications in detecting 4-hydroxy-TEMPO radicals in biological systems. A novel fluorimetric method using dihydroxycoumarins as fluorescent probes has been developed for the detection and quantitative determination of 4-hydroxy-TEMPO in aqueous solutions, highlighting its relevance in biological and clinical research (Żamojć et al., 2015).

Cytotoxicity and Autophagy in HepG2 Cells : The compound is also used in studies investigating cytotoxicity, autophagy, and DNA damage in human HepG2 hepatoma cells. 4-Isocyanato-TEMPO induces oxidative stress, DNA damage, and activates MAPK signaling pathways, contributing to the understanding of cellular responses to oxidative stress (Zhang et al., 2018).

Electrochemical Applications : In another study, 4-Amino-2,2,6,6-tetramethyl-1-piperridine N-oxyl (a derivative of 4-Isocyanato-TEMPO) was attached to graphene oxide surfaces for electrocatalytic applications. This demonstrates the potential of 4-Isocyanato-TEMPO derivatives in developing new materials for electrochemical sensors and devices (Yuan et al., 2017).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

4-isocyanato-2,2,6,6-tetramethyl-1-oxidopiperidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N2O2/c1-9(2)5-8(11-7-13)6-10(3,4)12(9)14/h8H,5-6H2,1-4H3/q-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXIRLWXVLZEWBX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CC(N1[O-])(C)C)N=C=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N2O2- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Isocyanato-TEMPO | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(Z)-1-(2-hydroxyphenyl)ethylideneamino] acetate](/img/structure/B1140055.png)

![[(5S,6R,7R,8R)-6-acetyloxy-8-azido-2,2-dimethyl-1,3,10-trioxaspiro[4.5]decan-7-yl] acetate](/img/structure/B1140057.png)

![6-[(4-Methylphenyl)thio]-2-oxo-9-(2',3',5'-tri-O-acetyl-b-D-ribofuranosyl)-2,3-dihydropurine](/img/structure/B1140065.png)